molecular formula C12H11BrN6 B7434652 5-bromo-6-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrimidin-4-amine

5-bromo-6-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrimidin-4-amine

Cat. No. B7434652
M. Wt: 319.16 g/mol
InChI Key: GIEUTNFOGNXGDM-UHFFFAOYSA-N
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Description

5-bromo-6-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrimidin-4-amine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has shown promising results in various studies, and its synthesis method and mechanism of action have been thoroughly investigated.

Mechanism of Action

The mechanism of action of 5-bromo-6-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrimidin-4-amine involves the inhibition of specific enzymes and receptors in the body. This inhibition leads to the disruption of various cellular processes, ultimately resulting in the suppression of disease progression.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-6-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrimidin-4-amine has various biochemical and physiological effects on the body. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-6-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrimidin-4-amine in lab experiments include its high potency, specificity, and low toxicity. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are numerous future directions for the research on 5-bromo-6-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrimidin-4-amine. These include further investigation into its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in the treatment of other diseases.
In conclusion, 5-bromo-6-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrimidin-4-amine is a promising compound that has shown potential in various scientific research studies. Its synthesis method, mechanism of action, and potential applications in medicine have been thoroughly investigated, and there are numerous future directions for its research.

Synthesis Methods

The synthesis of 5-bromo-6-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrimidin-4-amine involves a series of chemical reactions. The starting material for the synthesis is 6-methyl-2-nitropyrimidin-4-amine, which is reacted with 1,2,4-triazole-3-carboxaldehyde to form the intermediate product. This intermediate product is then reacted with 5-bromo-1-pentanol and sodium borohydride to yield the final product.

Scientific Research Applications

5-bromo-6-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrimidin-4-amine has been extensively studied for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

5-bromo-6-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN6/c1-8-11(13)12(16-7-15-8)14-6-10-18-17-9-4-2-3-5-19(9)10/h2-5,7H,6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEUTNFOGNXGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)NCC2=NN=C3N2C=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-6-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrimidin-4-amine

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